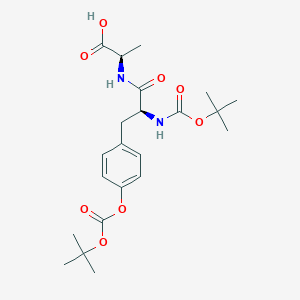

Boc-Tyr(Boc)-D-Ala-OH

Beschreibung

Boc-Tyr(Boc)-D-Ala-OH is a protected dipeptide derivative extensively employed in solid-phase peptide synthesis (SPPS), particularly in opioid receptor ligand development. The compound features two tert-butoxycarbonyl (Boc) groups: one protecting the N-terminal amine and another on the hydroxyl group of tyrosine (Tyr). The D-configuration of alanine (D-Ala) enhances metabolic stability and modulates receptor selectivity, a critical feature in opioid peptide design .

Eigenschaften

IUPAC Name |

(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O8/c1-13(18(26)27)23-17(25)16(24-19(28)31-21(2,3)4)12-14-8-10-15(11-9-14)30-20(29)32-22(5,6)7/h8-11,13,16H,12H2,1-7H3,(H,23,25)(H,24,28)(H,26,27)/t13-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMNGNZANBEOBE-CJNGLKHVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Tyr(Boc)-D-Ala-OH typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the Boc-protected amino acids are sequentially added to a resin-bound peptide chain. The Boc group is removed using trifluoroacetic acid (TFA), and the next amino acid is coupled using a coupling reagent such as diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .

Industrial Production Methods: Industrial production of Boc-Tyr(Boc)-D-Ala-OH often employs automated peptide synthesizers, which allow for high-throughput synthesis with minimal manual intervention. The process involves repeated cycles of deprotection, washing, and coupling to build the desired peptide sequence .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-Tyr(Boc)-D-Ala-OH can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using TFA.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents.

Oxidation and Reduction: These reactions can modify the side chains of the amino acids.

Common Reagents and Conditions:

Deprotection: TFA in dichloromethane (DCM) at room temperature.

Coupling: DIC or HOBt in dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Major Products:

Deprotected Peptide: The removal of the Boc group yields the free peptide.

Extended Peptide Chains: Coupling reactions extend the peptide chain by adding new amino acids.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Boc-Tyr(Boc)-D-Ala-OH consists of a tyrosine (Tyr) residue at the N-terminus, followed by D-alanine (D-Ala). The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino functionalities during synthesis. The typical method for synthesizing this compound is solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide assembly while minimizing side reactions.

Key Structural Features

- N-terminal Tyrosine : Critical for receptor binding and biological activity.

- D-Alanine : Enhances metabolic stability and alters receptor affinity.

- Boc Group : Protects the amino group, facilitating efficient synthesis.

Opioid Peptide Synthesis

Boc-Tyr(Boc)-D-Ala-OH is extensively used in synthesizing opioid peptides like biphalin and enkephalins. These peptides are crucial for studying opioid receptor interactions and developing new analgesics. Research indicates that modifications in peptide structure can enhance analgesic properties while reducing side effects commonly associated with traditional opioids, such as tolerance and dependence .

Neuropharmacology

The compound is instrumental in neuropharmacological studies focusing on pain modulation and behavioral responses. It aids in understanding the mechanisms of action of opioid receptors, which play a vital role in pain relief pathways. The interaction of synthesized peptides with δ and μ opioid receptors has been shown to produce significant analgesic effects .

Organic Synthesis

In organic chemistry, Boc-Tyr(Boc)-D-Ala-OH is utilized as a building block in peptide synthesis. Its use in amino acid ionic liquids (AAILs) has been explored to improve reaction efficiency during dipeptide synthesis. The unique properties of Boc-AAILs allow for rapid coupling reactions without the need for additional bases, enhancing yield and purity .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Boc-Tyr(Boc)-D-Ala-OH involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The Boc group protects the amino acids during synthesis, preventing side reactions and ensuring the correct sequence is formed. Once incorporated into a peptide, the Boc group is removed, allowing the peptide to fold and interact with its target molecules .

Vergleich Mit ähnlichen Verbindungen

Key Attributes :

- Synthesis : Synthesized via Nα-Fmoc SPPS using HCTU as a coupling reagent on 2-chlorotrityl resin, with Boc deprotection achieved via 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) .

- Role in Pharmacology : Intermediate in bivalent ligands targeting μ- and δ-opioid receptors, such as compounds showing 42–69 nM bioactivity in guinea pig ileum (GPI) and mouse vas deferens (MVD) assays .

- Stability : The dual Boc groups resist acidic conditions during SPPS but are cleaved post-synthesis using TFA for functionalization .

Comparison with Structurally Related Compounds

Boc-Tyr(tBu)-D-Ala-Gly-Phe-Pro-Leu-Trp(Boc)-OH

- Structural Differences : Incorporates a tert-butyl (tBu) group on Tyr’s hydroxyl and an extended sequence (Gly-Phe-Pro-Leu-Trp).

- Synthesis : Utilizes Nα-Fmoc chemistry on 2-chlorotrityl resin, with coupling efficiency >99% confirmed via TNBS/chloramine-T tests .

- Bioactivity : Precursor to cyclic peptides with μ/δ-opioid receptor binding (e.g., [D-Cys²,D-Cys⁵]TY027, IC₅₀ = 48–69 nM) .

- Advantage : The tBu group enhances solubility in organic solvents compared to Boc-Tyr(Boc)-D-Ala-OH, which may aggregate due to hydrophobic Boc groups .

Boc-Tyr(2-Br-Z)-OH

Boc-Tyr(hepten-2-yl)-Tic-Phe-Phe-OH

- Structural Differences: Contains a hepten-2-yl ether on Tyr and non-proteinogenic amino acids (Tic).

- Synthesis : Synthesized via isomerization-cross metathesis-reduction (ICMR) on Wang resin, achieving 50% yield post-HPLC purification .

- Bioactivity : Demonstrates neurokinin-1 receptor antagonism, diverging from Boc-Tyr(Boc)-D-Ala-OH’s opioid focus .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Solubility (DMF) | Melting Point (°C) |

|---|---|---|---|

| Boc-Tyr(Boc)-D-Ala-OH | 452.5 | Moderate | Not reported |

| Boc-Tyr(tBu)-OH | 337.4 | High | 133–135 |

| Boc-Tyr(2-Br-Z)-OH | 494.3 | Low | Not reported |

| Boc-Tyr(hepten-2-yl)-Tic-Phe-Phe-OH | 838.9 | Low | Not reported |

Table 2: Bioactivity Comparison

Derived from parent ligands synthesized using Boc-Tyr(Boc)-D-Ala-OH.

Critical Analysis

- Protecting Group Trade-offs : Boc-Tyr(Boc)-D-Ala-OH’s dual Boc groups simplify synthesis but limit solubility and late-stage modifications. In contrast, Boc-Tyr(2-Br-Z)-OH offers acid stability but requires harsher deprotection .

- Stereochemical Impact : D-Ala in Boc-Tyr(Boc)-D-Ala-OH reduces enzymatic degradation, enhancing in vivo stability compared to L-Ala analogs .

- Pharmacological Flexibility : Derivatives like Boc-Tyr(tBu)-D-Ala-Gly-Phe-Pro-Leu-Trp(Boc)-OH enable cyclization for improved receptor binding, a strategy less feasible with Boc-Tyr(Boc)-D-Ala-OH due to steric hindrance .

Q & A

Q. What is the role of Boc (tert-butoxycarbonyl) protecting groups in Boc-Tyr(Boc)-D-Ala-OH, and how do they influence peptide synthesis?

- Methodological Answer : Boc groups protect the amine and hydroxyl functionalities of tyrosine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during coupling or deprotection steps. The Boc group on the tyrosine hydroxyl (Tyr(Boc)) is stable under acidic conditions, allowing selective removal of other protecting groups. For characterization, NMR spectroscopy (e.g., δ 1.4 ppm for tert-butyl protons) and mass spectrometry (MS) are critical to confirm protection efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing Boc-Tyr(Boc)-D-Ala-OH?

- Methodological Answer :

- NMR : Analyze tert-butyl protons (δ 1.4 ppm) and aromatic protons (δ 6.8–7.2 ppm) to confirm Boc protection and tyrosine substitution .

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% ideal).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ calculated for C20H28N2O7: 409.2 g/mol) .

Q. How does the D-Ala configuration in Boc-Tyr(Boc)-D-Ala-OH affect peptide stability and biological activity?

- Methodological Answer : D-amino acids like D-Ala resist enzymatic degradation in vivo, enhancing peptide stability. Compare enzymatic cleavage rates (e.g., via trypsin or chymotrypsin assays) between D-Ala and L-Ala analogs. Circular dichroism (CD) can confirm structural differences .

Advanced Research Questions

Q. How can coupling efficiency of Boc-Tyr(Boc)-D-Ala-OH in SPPS be optimized to minimize racemization?

- Methodological Answer :

| Coupling Agent | Racemization (%) | Yield (%) | Reference |

|---|---|---|---|

| HOBt/DIC | <1% | 89 | |

| Oxyma/DIC | 0.5% | 92 |

Q. What contradictions exist in deprotection strategies for Boc-Tyr(Boc)-D-Ala-OH, and how can they be resolved?

- Methodological Answer : Boc removal typically uses TFA (20–50% in DCM), but prolonged exposure may cleave acid-labile side chains. Alternative approaches:

Q. How do steric effects from Boc groups impact the conformational dynamics of peptides incorporating Boc-Tyr(Boc)-D-Ala-OH?

- Methodological Answer : Perform molecular dynamics (MD) simulations to assess steric hindrance. Compare NMR-derived NOE patterns in protected vs. deprotected peptides. For example, Boc groups may restrict rotation around the tyrosine Cα-Cβ bond, altering peptide helicity or β-sheet propensity .

Guidelines for Methodological Rigor

- Reproducibility : Document reaction times, temperatures, and solvent ratios explicitly (e.g., "24h in DMF at 25°C" vs. "2h in DCM at 0°C") to align with journal standards .

- Data Validation : Use triplicate runs for HPLC and NMR to ensure consistency. Report deviations >5% as potential synthesis anomalies .

- Ethical Reporting : Disclose all failed attempts (e.g., racemization >5%) to aid troubleshooting in peer-reviewed contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.